molecular formula C16H16N4OS B11629282 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one CAS No. 142465-12-1

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one

Cat. No.: B11629282
CAS No.: 142465-12-1
M. Wt: 312.4 g/mol
InChI Key: XKSGUVWFVCCNMI-UHFFFAOYSA-N
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Description

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines a benzothieno ring with a pyrimidine moiety, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with hydrazine hydrate, followed by cyclocondensation with triethyl orthoformate and benzaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce alkyl or acyl groups at the hydrazino position.

Scientific Research Applications

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one is unique due to its specific combination of a benzothieno ring and a pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

142465-12-1

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-8-4-5-9-12(11)22-14)15(21)20(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)

InChI Key

XKSGUVWFVCCNMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)NN

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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